Cas no 1805718-43-7 (Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate)

Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate
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- インチ: 1S/C15H20O4/c1-4-19-15(17)10-13-9-11(2)5-6-12(13)7-8-14(16)18-3/h5-6,9H,4,7-8,10H2,1-3H3
- InChIKey: CTACELQSRNMCBH-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC1C=C(C)C=CC=1CCC(=O)OC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 301
- トポロジー分子極性表面積: 52.6
- 疎水性パラメータ計算基準値(XlogP): 2.5
Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010007966-1g |
Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate |
1805718-43-7 | 97% | 1g |
1,549.60 USD | 2021-07-06 | |
Alichem | A010007966-250mg |
Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate |
1805718-43-7 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
Alichem | A010007966-500mg |
Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate |
1805718-43-7 | 97% | 500mg |
863.90 USD | 2021-07-06 |
Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetateに関する追加情報
Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate: A Comprehensive Overview
Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate, a compound with the CAS number 1805718-43-7, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl group substituted with an acetate ester and a propionyl group bearing a methoxy substituent. The molecule's structure not only makes it interesting from a synthetic standpoint but also positions it as a potential candidate for various applications in drug development and material science.
Recent studies have highlighted the importance of Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate in the context of bioactive compounds. Researchers have explored its potential as a precursor for synthesizing bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The compound's ability to undergo various chemical transformations, such as hydrolysis and esterification, has made it a valuable intermediate in organic synthesis.
The synthesis of Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. This is followed by acetylation to introduce the acetate group, and subsequent alkylation to attach the propionyl chain. The reaction conditions, including temperature, solvent, and catalysts, play a crucial role in ensuring high yields and purity of the final product.
From a structural perspective, the molecule's phenyl ring is substituted at the 2-position with an acetate group and at the 5-position with a methyl group. The presence of these substituents influences the molecule's electronic properties and reactivity. The methoxy group on the propionyl chain adds another layer of complexity, contributing to the molecule's stereochemistry and potential biological activity.
Recent advancements in computational chemistry have allowed researchers to model the behavior of Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate at the molecular level. These studies have provided insights into its interaction with biological targets, such as enzymes and receptors, which are critical for understanding its potential therapeutic applications.
In terms of applications, this compound has shown promise in drug delivery systems due to its ability to form stable complexes with various drugs. Its ester functionality makes it suitable for targeted drug delivery, where controlled release mechanisms are required. Additionally, its unique structure has been exploited in the development of novel materials with tailored optical and electronic properties.
The CAS number 1805718-43-7 serves as an identifier for this compound in scientific literature and databases. Researchers can use this identifier to access detailed information about its physical properties, toxicity profiles, and environmental impact. This is particularly important for regulatory compliance and ensuring safe handling practices in industrial settings.
In conclusion, Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate is a versatile compound with significant potential in various scientific domains. Its complex structure, combined with recent research findings, underscores its importance as a valuable tool in organic synthesis and drug development. As ongoing studies continue to uncover new applications for this compound, it is likely to play an increasingly prominent role in both academic research and industrial processes.
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